molecular formula C7H3Cl2F3O B3034267 1,3-Dichloro-5-(trifluoromethoxy)benzene CAS No. 151276-08-3

1,3-Dichloro-5-(trifluoromethoxy)benzene

Cat. No.: B3034267
CAS No.: 151276-08-3
M. Wt: 231 g/mol
InChI Key: XROPIASPJDAOFV-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-(trifluoromethoxy)benzene is an aromatic organic compound with the molecular formula C7H3Cl2F3O. It is characterized by the presence of two chlorine atoms and a trifluoromethoxy group attached to a benzene ring. This compound is not naturally occurring and is synthesized in laboratories. It is of interest in scientific research due to its unique properties, which make it a valuable reagent and intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-5-(trifluoromethoxy)benzene can be synthesized through various methods. One common approach involves the reaction of 1,3-dichlorobenzene with trifluoromethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide, and the reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions, often in the presence of a base such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted benzene derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds .

Scientific Research Applications

1,3-Dichloro-5-(trifluoromethoxy)benzene has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its derivatives aims to develop new therapeutic agents with improved efficacy and safety profiles.

    Industry: It serves as an intermediate in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3-dichloro-5-(trifluoromethoxy)benzene and its derivatives involves interactions with specific molecular targets. The trifluoromethoxy group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloro-5-(difluoromethyl)-2-(trifluoromethoxy)benzene: Similar in structure but with a difluoromethyl group instead of a trifluoromethoxy group.

    1,3-Dibromo-5-(trifluoromethoxy)benzene: Contains bromine atoms instead of chlorine.

    1,3-Dichloro-5-(trifluoromethyl)benzene: Similar but with a trifluoromethyl group instead of a trifluoromethoxy group.

Uniqueness

1,3-Dichloro-5-(trifluoromethoxy)benzene is unique due to the presence of both chlorine atoms and a trifluoromethoxy group, which confer distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

1,3-dichloro-5-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O/c8-4-1-5(9)3-6(2-4)13-7(10,11)12/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROPIASPJDAOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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